![molecular formula C42H35N3 B2633555 4-[双(9,9-二甲基芴-2-基)氨基]偶氮苯 CAS No. 883554-70-9](/img/structure/B2633555.png)

4-[双(9,9-二甲基芴-2-基)氨基]偶氮苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

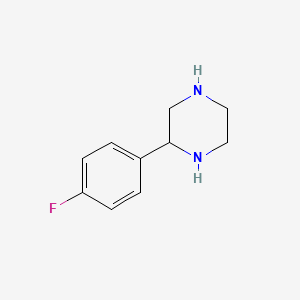

“4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene” is a photochromic amorphous molecular material . It has been used in the formation of surface relief grating on amorphous films .

Molecular Structure Analysis

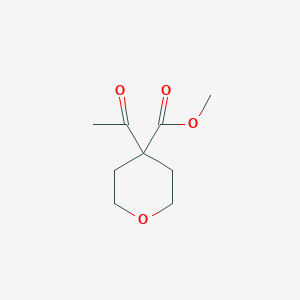

The molecular formula of “4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene” is C42H35N3 . The molecular weight is 581.76 .

Physical And Chemical Properties Analysis

The physical state of “4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene” at 20 degrees Celsius is solid . It is light sensitive . The glass transition temperatures (Tgs) of its analogues, CN-BFlAB and NO2-BFlAB, are 117 and 116 degrees Celsius, respectively .

科学研究应用

光响应材料

新型偶氮苯基光响应无定形分子材料,包括4-[双(9,9-二甲基芴-2-基)氨基]-4'-氰基偶氮苯和4-[双(9,9-二甲基芴-2-基)氨基]-4'-硝基偶氮苯,已被合成用于在其无定形薄膜上创建表面浮雕光栅。这些薄膜表现出显着的光致调制深度,有助于表面图案化技术的发展(Nakano 等,2010)。

光力学行为

已经探索了偶氮苯基无定形薄膜的光力学行为,显示出在偏振激光束照射下图案和结构形成的变化。这些结构变化的速率随偶氮苯分子上的特定取代基而变化,表明光致变色反应在这些材料中的重要性(Kitano & Nakano,2020)。

光致相分离

一项研究表明,4-[双(9,9-二甲基芴-2-基)氨基]偶氮苯与季铵盐的混合物可以通过加热和光照射进行相分离以形成自组装微结构。该性质对于微米和纳米图案化材料至关重要(Ichikawa & Nakano,2013)。

电致发光材料

已经开发出一类具有双极性质的可调色发光无定形分子材料,包括4-[双(9,9-二甲基芴-2-基)氨基]偶氮苯衍生物。这些材料表现出可逆的电化学性质、强烈的荧光和高玻璃化转变温度,使其非常适合有机电致发光器件(Doi 等,2003)。

光开关应用

4-[双(9,9-二甲基芴-2-基)氨基]偶氮苯已被用于制造全光波导开关。它作为室温以上无定形玻璃的显着折射率变化和稳定性使其适用于光开关应用(Narisawa 等,2008)。

作用机制

Mode of Action

The compound 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is known to undergo cis-trans photoisomerization . This means that the compound can change its structure in response to light, which can lead to changes in its interaction with its targets.

Action Environment

The action of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is influenced by environmental factors such as light . Its light-sensitive nature means that its efficacy and stability could vary depending on the lighting conditions of its environment.

属性

IUPAC Name |

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-(4-phenyldiazenylphenyl)fluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N3/c1-41(2)37-16-10-8-14-33(37)35-24-22-31(26-39(35)41)45(30-20-18-29(19-21-30)44-43-28-12-6-5-7-13-28)32-23-25-36-34-15-9-11-17-38(34)42(3,4)40(36)27-32/h5-27H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVVSHQOQWKLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040988 |

Source

|

| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene | |

CAS RN |

883554-70-9 |

Source

|

| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes BFlAB unique in terms of its response to light?

A1: BFlAB belongs to a class of molecules called azobenzenes, known for their ability to undergo trans-cis isomerization upon light absorption. This seemingly simple structural change translates into macroscopic properties, making BFlAB a photochromic amorphous molecular material. [] This means that BFlAB can switch between different structural forms when exposed to light, leading to changes in its physical and chemical properties.

Q2: How does the amorphous nature of BFlAB influence its photomechanical behavior?

A2: Unlike crystalline materials with a rigid structure, BFlAB exists in an amorphous, less ordered state. This allows for greater molecular mobility within the material. Upon irradiation with linearly polarized light, BFlAB molecules undergo trans-cis isomerization and subsequent relaxation. This process, coupled with the inherent molecular mobility in the amorphous state, results in the fascinating phenomenon of photoinduced surface relief grating (SRG) formation. [] Essentially, the material's surface can be sculpted into a pattern of grooves by simply exposing it to a specific pattern of polarized light.

Q3: What factors influence the rate and extent of these photomechanical changes in BFlAB?

A3: Research has shown that incorporating specific chemical groups into the BFlAB structure can influence its photomechanical behavior. For instance, comparing BFlAB with its cyano- and nitro-substituted derivatives (CN-BFlAB and NO2-BFlAB) reveals a difference in the rate of structural changes upon irradiation. While CN-BFlAB exhibits a rate similar to BFlAB, NO2-BFlAB undergoes changes at a significantly slower pace. [] This suggests that the photochromic reactivity of the molecule, influenced by its substituents, plays a key role in dictating the speed of photomechanical responses.

Q4: Beyond SRG formation, what other interesting applications does BFlAB's photo-responsiveness enable?

A4: The ability of BFlAB to undergo light-induced structural changes makes it a promising candidate for developing novel materials with controllable properties. For example, when BFlAB is mixed with a quaternary ammonium salt and the resulting film is exposed to light, photoinduced phase separation occurs. [] This phenomenon allows for the fabrication of micropatterns and even relief structures composed of the salt simply by rinsing the irradiated film. Such a process holds immense potential for micro- and nano-patterning applications.

Q5: Are there any limitations to using BFlAB in its pure form for practical applications?

A5: While BFlAB exhibits remarkable photomechanical properties, research suggests that its performance can be influenced by the surrounding environment. For instance, studies investigating BFlAB's photochromic reactions within low-molecular-mass organogels revealed that the gelator molecules, even in small amounts, can interact with BFlAB and slightly alter its behavior compared to its performance in a pure solvent. [] This highlights the importance of considering the compatibility and potential interactions of BFlAB with other components in a complex system for real-world applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)

![Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2633492.png)